Chlorcyclizine

Description

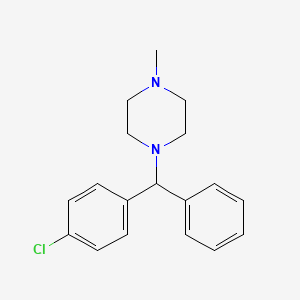

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNAKBGANONZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048011 | |

| Record name | Chlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

137-145 °C @ 0.1-0.15 MM HG | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

No Data | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G SOL IN ABOUT 2 ML H2O, 11 ML ALC; 1 G SOL IN ABOUT 4 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE /CHLORCYCLIZINE HYDROCHLORIDE/, FREELY SOL IN WATER; SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/ | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

82-93-9 | |

| Record name | (±)-Chlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorcyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorcyclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26C4IP44P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorcyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 226-227 °C /CHLORCYCLIZINE HYDROCHLORIDE/ | |

| Record name | Chlorcyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorcyclizine: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine, a first-generation piperazine derivative, has long been utilized for its antihistaminic properties. More recently, it has garnered significant attention for its potent antiviral activity, specifically against the Hepatitis C virus (HCV). This technical guide provides an in-depth exploration of the dual mechanism of action of this compound, detailing its molecular interactions as both a histamine H1 receptor antagonist and an HCV entry inhibitor. This document summarizes key quantitative data, outlines detailed experimental protocols for the assays cited, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

This compound is a pharmacologically versatile compound with two distinct mechanisms of action that confer its therapeutic effects. As a first-generation antihistamine, it competitively antagonizes the histamine H1 receptor, alleviating allergic symptoms. Concurrently, it exhibits potent antiviral properties by inhibiting the entry of the Hepatitis C virus into host cells. This guide will dissect these two mechanisms, providing a comprehensive overview for researchers and drug development professionals.

Antihistaminic and Anticholinergic Mechanism of Action

This compound's primary antihistaminic effect is achieved through its action as a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.

In addition to its antihistaminic activity, this compound also possesses anticholinergic properties, meaning it can block muscarinic acetylcholine receptors.[1] This action contributes to some of its therapeutic effects, such as reducing secretions, but is also responsible for common side effects like dry mouth and drowsiness.[1]

Signaling Pathway: Histamine H1 Receptor Antagonism

The binding of histamine to its G-protein coupled H1 receptor activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. This compound, by blocking the H1 receptor, inhibits this entire cascade.

Anti-Hepatitis C Virus (HCV) Mechanism of Action

Independent of its antihistaminic properties, this compound is a potent inhibitor of Hepatitis C virus entry into host cells.[2] This antiviral activity is not linked to the histamine H1 receptor, as evidenced by the fact that its primary metabolite, northis compound, has little antihistamine activity but retains potent anti-HCV effects.

The molecular target for this compound's anti-HCV activity has been identified as the viral envelope glycoprotein E1. By directly binding to the E1 glycoprotein, this compound interferes with the viral fusion process, a critical step in the entry of the virus into the hepatocyte. This mechanism of action makes it a promising candidate for combination therapy with other anti-HCV drugs that target different stages of the viral life cycle.

Signaling Pathway: Inhibition of HCV Entry

The entry of HCV into a host cell is a multi-step process involving the interaction of viral envelope glycoproteins with host cell receptors, followed by endocytosis and pH-dependent fusion of the viral and endosomal membranes. This compound specifically blocks the membrane fusion step.

References

An In-depth Technical Guide to the Discovery and Synthesis of Chlorcyclizine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorcyclizine is a first-generation antihistamine of the diphenylmethylpiperazine class, recognized for its efficacy in treating various allergic conditions such as urticaria, rhinitis, and pruritus.[1][2] Beyond its primary indication, it possesses anticholinergic, antiserotonergic, and local anesthetic properties and has been explored as an antiemetic.[1][2] Developed in the post-World War II era of intensive pharmaceutical research, its discovery was a direct result of systematic investigations into the benzhydrylpiperazine scaffold by researchers at Burroughs Wellcome.[1] More recently, this compound has been the subject of drug repurposing studies, demonstrating potent in vitro and in vivo activity against the Hepatitis C virus (HCV) by inhibiting viral entry into host cells. This guide provides a detailed overview of the historical discovery, chemical synthesis, physicochemical properties, and mechanism of action of this compound, intended for a technical audience in the field of drug development and medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is rooted in the broader search for effective antihistamines that began in the 1930s and intensified in the 1940s. Following the clinical introduction of the first antihistamines, researchers at various pharmaceutical companies sought to improve upon their efficacy and side-effect profiles. The benzhydrylpiperazine scaffold was identified as a highly promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s.

Researchers at the American division of Burroughs Wellcome (now part of GlaxoSmithKline) systematically explored this chemical series, leading to the development of key derivatives, including cyclizine and its chlorinated analog, this compound. This line of research culminated in a 1953 patent granted to Richard Baltzly and Juan C. Castillo for a series of N-(p-chloro-α-phenylbenzyl)-N'-methyl piperazines, which included this compound. The drug was approved for medical use in the 1940s and has since been a staple in allergy relief therapy.

Chemical Synthesis of this compound

The most established and frequently cited synthesis of this compound proceeds via a two-step process starting from 4-chlorobenzophenone. This method involves the reduction of the ketone to an alcohol, followed by conversion to a benzhydryl halide, and subsequent alkylation of 1-methylpiperazine.

Primary Synthesis Pathway

The overall synthetic scheme is as follows:

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (4-Chlorophenyl)phenylmethanol

This protocol is adapted from a similar reduction of a substituted benzophenone.

-

To a solution of 4-chlorobenzophenone (11.9 mmol, 1.0 eq) in methanol (15.0 mL), cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (17.9 mmol, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Quench the reaction by carefully adding crushed ice and dilute with water.

-

Extract the aqueous mixture with ethyl acetate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (4-chlorophenyl)phenylmethanol, which can be used in the next step without further purification.

Step 2: Synthesis of 1-((4-chlorophenyl)phenylmethyl) chloride

-

The crude (4-chlorophenyl)phenylmethanol from the previous step is dissolved in a suitable anhydrous solvent like dichloromethane or toluene.

-

The solution is cooled in an ice bath.

-

Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) is added dropwise to convert the alcohol to the corresponding chloride.

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 1-((4-chlorophenyl)phenylmethyl) chloride (also known as 4-chlorobenzhydryl chloride).

Step 3: Synthesis of this compound (1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine)

This protocol is an adaptation of a procedure for the synthesis of the related compound, northis compound.

-

In a reaction vessel, combine 1-methylpiperazine (approx. 1.2 eq), a catalytic amount of potassium iodide (KI), and a suitable solvent such as toluene.

-

Heat the mixture to approximately 80 °C.

-

Add a solution of 1-((4-chlorophenyl)phenylmethyl) chloride (1.0 eq) in toluene to the heated piperazine mixture.

-

Maintain the reaction temperature at 80 °C for 2 hours, then increase to reflux and maintain for an additional 12 hours.

-

After cooling the reaction mixture to room temperature, wash the toluene layer twice with water.

-

Extract the organic layer with an acidic aqueous solution (e.g., dilute HCl) to move the product into the aqueous phase.

-

Wash the aqueous layer with a non-polar solvent like toluene to remove any unreacted starting material.

-

Neutralize the aqueous layer with a base (e.g., 30% NaOH solution) at a low temperature (e.g., 10 °C) to precipitate the free base product, this compound.

-

Filter the solid product, wash with water, and dry under vacuum to yield pure this compound. The hydrochloride salt can be prepared by treating a solution of the free base with HCl.

Physicochemical and Pharmacokinetic Data

The key quantitative properties of this compound and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine | |

| Molecular Formula | C₁₈H₂₁ClN₂ | |

| Molar Mass | 300.8 g/mol | |

| Melting Point (HCl Salt) | 226-227 °C | |

| Water Solubility | 0.0424 mg/mL (predicted for free base) | |

| logP | 4.15 - 4.16 (predicted) | |

| pKa (Strongest Basic) | 7.96 (predicted) | |

| Appearance (HCl Salt) | White, crystalline powder |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Source(s) |

| Bioavailability | Readily absorbed after oral administration | |

| Time to Peak Plasma (Tₘₐₓ) | 5 hours | |

| Plasma Protein Binding | 85-90% | |

| Metabolism | N-demethylation to northis compound; N-oxidation | |

| Excretion | Primarily via urine |

Mechanism of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily as an antagonist at histamine H1 receptors. Its more recently discovered antiviral properties are mediated by a distinct pathway.

Antihistaminic and Anticholinergic Effects

As a first-generation antihistamine, this compound acts as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction. Additionally, it possesses anticholinergic activity by blocking muscarinic acetylcholine receptors, which contributes to its antiemetic effects and side effects like dry mouth.

Caption: Mechanism of H1 receptor antagonism by this compound.

Anti-Hepatitis C Virus (HCV) Activity

Recent research has identified this compound as a potent inhibitor of HCV infection. Its mechanism of action is distinct from its antihistaminic properties and involves blocking an early stage of the HCV lifecycle, specifically the entry of the virus into the host hepatocyte. By interfering with this crucial initial step, this compound prevents the viral RNA from reaching the cytoplasm, thereby inhibiting replication and the establishment of infection.

Caption: Inhibition of HCV entry by this compound.

Conclusion

This compound represents a significant molecule in the history of pharmacology, born from the systematic drug discovery efforts of the mid-20th century. Its robust synthesis, well-characterized properties, and established role as an H1 receptor antagonist have made it a durable therapeutic agent. Furthermore, the modern discovery of its potent anti-HCV activity highlights the value of drug repurposing and provides a new avenue for the development of novel antiviral therapies based on the this compound scaffold. This guide provides the core technical information necessary for researchers to understand and build upon the chemistry and pharmacology of this versatile compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorcyclizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine is a first-generation antihistamine belonging to the piperazine class of drugs.[1] It is primarily recognized for its antagonist activity at the histamine H1 receptor, making it effective in the treatment of various allergic conditions such as urticaria, rhinitis, and pruritus.[1] Beyond its antihistaminic effects, this compound also exhibits anticholinergic, antiserotonergic, and local anesthetic properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine[1] |

| CAS Number | 82-93-9[1] |

| Molecular Formula | C₁₈H₂₁ClN₂[1] |

| Synonyms | This compound, Perazyl, Di-paralene, Histantin |

Physicochemical Data

A compilation of the key physicochemical data for this compound and this compound Hydrochloride is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 300.8 g/mol | |

| Appearance | Oil | |

| Boiling Point | 137-145 °C at 0.1-0.15 mmHg | |

| Melting Point | Not applicable (Oil at room temperature) | |

| pKa₁ | 2.43 | |

| pKa₂ | 7.81 | |

| LogP | 4.5 |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂Cl₂N₂ | |

| Molecular Weight | 337.29 g/mol | |

| Appearance | Crystalline powder | |

| Melting Point | 226-227 °C | |

| Solubility in Water | 1 g in approx. 2 mL | |

| Solubility in Ethanol | 1 g in approx. 11 mL | |

| Solubility in Chloroform | 1 g in approx. 4 mL | |

| Solubility in Ether | Practically insoluble | |

| Solubility in Benzene | Practically insoluble |

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the histamine H1 receptor. This G-protein coupled receptor (GPCR) is linked to an intracellular Gq protein. Upon activation by histamine, the Gq protein initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with allergic reactions. By binding to the H1 receptor, this compound prevents this cascade, thereby mitigating the effects of histamine.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for the characterization of this compound and similar compounds.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.

Materials:

-

This compound hydrochloride

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 34 mg of this compound hydrochloride (equivalent to 0.1 mmol) and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

-

Acidification: Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to the solution to ensure all basic nitrogen atoms are protonated.

-

Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Collection: Continue the titration until the pH has risen significantly, passing through two equivalence points corresponding to the two pKa values.

-

Data Analysis: Plot the pH versus the volume of NaOH added to obtain the titration curve. The two equivalence points can be identified from the points of inflection in the curve. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points. The pKa values are then calculated using the Henderson-Hasselbalch equation at various points along the buffer regions of the curve.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes a method for determining the equilibrium solubility of this compound hydrochloride in water.

Materials:

-

This compound hydrochloride

-

Deionized water

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of deionized water (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the sample for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to allow larger particles to settle. Then, centrifuge the vial at a high speed to pellet the remaining undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining fine particles. Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Solubility Calculation: Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound hydrochloride in water at the specified temperature.

Caption: Experimental workflow for determining aqueous solubility.

Receptor Binding Assay Workflow

To characterize the interaction of this compound with its target, the histamine H1 receptor, a competitive radioligand binding assay is a standard and robust method. This workflow outlines the key steps in such an assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a first-generation H1 antihistamine. The tabulated data offers a clear and concise reference for its physicochemical characteristics. The elucidation of its mechanism of action through the Gq-coupled H1 receptor signaling pathway provides a basis for understanding its pharmacological effects. Furthermore, the detailed experimental protocols for pKa and solubility determination, along with the workflow for receptor binding assays, serve as practical resources for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these fundamental properties is essential for the rational design of new therapeutic agents and the optimization of existing drug formulations.

References

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Chlorcyclizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine is a first-generation antihistamine belonging to the phenylpiperazine class.[1] It has been utilized for the symptomatic relief of allergic conditions such as urticaria, rhinitis, and pruritus.[1][2] Beyond its primary indication as a histamine H1 receptor antagonist, this compound also exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][2] More recently, it has garnered significant interest as a potent inhibitor of Hepatitis C virus (HCV) entry into host cells. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the blockade of the histamine H1 receptor. However, its broader pharmacological profile includes actions on other receptor systems and a notable antiviral activity.

Mechanism of Action

This compound functions as a pharmacological antagonist at histamine H1 receptors, meaning it binds to the receptor but does not elicit the downstream signaling typically induced by histamine. This competitive inhibition prevents histamine from binding and activating the receptor, thereby mitigating the physiological effects of histamine, such as increased capillary permeability, vasodilation, and sensory nerve stimulation, which are characteristic of an allergic response. The antihistaminic action of this compound forms the basis of its use in treating allergic conditions.

The sedative effects commonly associated with first-generation antihistamines like this compound are attributed to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. Additionally, this compound possesses anticholinergic and antiserotonergic properties, which may contribute to its overall pharmacological effects, although these are generally considered to be less pronounced than its antihistaminic activity.

Receptor Binding and Functional Activity

The following table summarizes the available quantitative data on the pharmacodynamic activity of this compound.

| Target | Parameter | Value | Species | Assay Type | Reference |

| Histamine H1 Receptor | Ki | 9 nM | - | Radioligand Binding Assay | Not specified in abstracts |

| Hepatitis C Virus (HCV) | EC50 | 44 nM | Human | Cell-based HCV infection assay | He et al., 2015 |

Ki: Inhibitor constant; EC50: Half-maximal effective concentration.

Signaling Pathways

This compound, as a histamine H1 receptor antagonist, blocks the canonical signaling cascade initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

References

In Vitro and In Vivo Activity of Chlorcyclizine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine (CCZ), a first-generation antihistamine, has emerged as a promising repurposed drug with significant antiviral and potential anticancer activities. This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have defined its therapeutic potential beyond its traditional use. Detailed experimental protocols, quantitative data on its efficacy, and elucidation of its mechanisms of action are presented to support further research and development efforts. Notably, CCZ has demonstrated potent inhibitory effects against Hepatitis C Virus (HCV) by directly targeting the viral entry process. This guide summarizes the key findings and methodologies from seminal studies to facilitate the exploration of this compound and its derivatives as novel therapeutic agents.

Introduction

This compound, a piperazine derivative, has a long history of use as an H1-receptor antagonist for the symptomatic relief of allergic reactions.[1][2] Its pharmacological profile also includes anticholinergic, antiserotonergic, and local anesthetic properties.[3][4] Recently, high-throughput screening of FDA-approved drug libraries has unveiled a novel and potent antiviral activity of this compound, particularly against the Hepatitis C virus (HCV).[5] This discovery has spurred a wave of research into its mechanism of action and its efficacy in preclinical models, positioning CCZ as a lead compound for the development of affordable and effective antiviral therapies. This guide will delve into the technical details of the in vitro and in vivo studies that have characterized the antiviral and other potential therapeutic activities of this compound.

Antiviral Activity: Hepatitis C Virus (HCV)

The most well-documented novel activity of this compound is its potent inhibition of HCV infection. Both in vitro and in vivo studies have consistently demonstrated its efficacy against multiple HCV genotypes.

In Vitro Activity

This compound has been shown to inhibit HCV infection in various cell-based assays, including human hepatoma cell lines (Huh7.5.1) and primary human hepatocytes.

The antiviral potency (EC50) and cytotoxicity (CC50) of this compound and its derivatives have been determined against different HCV genotypes. The selectivity index (SI), the ratio of CC50 to EC50, indicates the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.

| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

| (S)-Chlorcyclizine | 2a (JFH-1) | 2.3 | 19.8 | 8609 | Huh7.5.1 | |

| This compound (Racemic) | 2a (JFH-1) | ~10 | >20 | >2000 | Huh7.5.1 | |

| Compound 3 (derivative) | 1a | ~1000 | >20 | >20 | Huh7.5.1 | |

| Compound 3 (derivative) | 1b | ~1000 | >20 | >20 | Huh7.5.1 | |

| Compound 3 (derivative) | 2a | 2.3 | 19.8 | 8609 | Huh7.5.1 | |

| Compound 3 (derivative) | 2b | ~10 | >20 | >2000 | Huh7.5.1 | |

| Compound 3 (derivative) | 3a | ~1000 | >20 | >20 | Huh7.5.1 | |

| Compound 3 (derivative) | 4a | ~1000 | >20 | >20 | Huh7.5.1 | |

| Compound 3 (derivative) | 5a | ~1000 | >20 | >20 | Huh7.5.1 | |

| Compound 3 (derivative) | 6a | ~1000 | >20 | >20 | Huh7.5.1 | |

| Compound 3 (derivative) | 7a | ~1000 | >20 | >20 | Huh7.5.1 |

Note: EC50 and CC50 values can vary depending on the specific assay conditions and cell lines used.

In vitro studies have demonstrated that this compound acts synergistically with a range of other anti-HCV drugs, including direct-acting antivirals (DAAs) and host-targeting agents. This suggests its potential use in combination therapies to enhance efficacy and reduce the emergence of drug resistance.

Synergistic Combinations:

-

Ribavirin

-

Interferon-α

-

Telaprevir (NS3/4A protease inhibitor)

-

Boceprevir (NS3/4A protease inhibitor)

-

Sofosbuvir (NS5B polymerase inhibitor)

-

Daclatasvir (NS5A inhibitor)

-

Cyclosporin A (cyclophilin inhibitor)

In Vivo Activity

The in vivo efficacy of this compound has been evaluated in a chimeric mouse model with humanized livers.

In Alb-uPA/SCID mice engrafted with primary human hepatocytes and infected with HCV, oral administration of (S)-CCZ led to a significant, time-dependent reduction in viral titers for both genotype 1b and 2a. A 2-log reduction for genotype 1b and a 1.5-log reduction for genotype 2a were observed. Importantly, no evidence of drug resistance was detected during the treatment period.

Mechanism of Action: HCV Entry Inhibition

This compound's primary anti-HCV mechanism is the inhibition of an early stage of the viral life cycle, specifically viral entry into the host cell.

Subsequent mechanistic studies have revealed that this compound directly targets the HCV envelope glycoprotein E1. It binds to a hydrophobic pocket adjacent to the putative fusion peptide of E1, thereby interfering with the membrane fusion process that is essential for the release of the viral genome into the cytoplasm.

References

Unveiling the Molecular Targets of Chlorcyclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclizine, a first-generation piperazine derivative, has long been clinically utilized for its antihistaminic properties. Initially developed for the symptomatic relief of allergic reactions, recent drug repurposing efforts have unveiled a broader spectrum of molecular interactions, positioning this compound as a molecule of significant interest for a variety of therapeutic applications. This technical guide provides an in-depth exploration of the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Primary and Secondary Pharmacological Targets

This compound exerts its effects through a range of molecular targets, with varying degrees of affinity and clinical relevance. The primary target responsible for its antihistaminic effects is the Histamine H1 receptor. However, subsequent research has identified several other targets, contributing to its antiviral, anticholinergic, antiserotonergic, and other activities.

Table 1: Quantitative Pharmacological Data for this compound

| Target | Parameter | Value | Species | Assay Type | Reference |

| Histamine H1 Receptor | Ki | 9 nM | Human | Radioligand Binding Assay | [1] |

| IC50 | 6.5 nM | Not Specified | Antihistamine and anticholinergic compound assay | [2] | |

| Hepatitis C Virus (HCV) | EC50 | 44 nM (genotype 2a) | Human | Cell-based HCV-Luc infection assay | [1] |

| EC50 | <10 nM (optimized derivatives) | Human | Cell-based HCV infection assay | [3] | |

| Ebola Virus | IC50 | 5.7 µM (HeLa cells) | Human | Infectious Ebola virus assay | [4] |

| IC50 | 3.2 µM (HFF-1 cells) | Human | Infectious Ebola virus assay | ||

| Anticholinergic Activity | IC50 | 10 nM | Not Specified | Antihistamine and anticholinergic compound assay |

I. Histamine H1 Receptor Antagonism

The most well-characterized molecular target of this compound is the Histamine H1 receptor , a G-protein coupled receptor (GPCR) integral to the allergic response. By acting as an inverse agonist at this receptor, this compound competitively inhibits the binding of histamine, thereby preventing the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Experimental Protocol: Histamine H1 Receptor Binding Assay

A common method to determine the binding affinity of a compound to the H1 receptor is a competitive radioligand binding assay.

-

Cell Culture and Membrane Preparation:

-

HEK293T cells are transiently transfected with a vector encoding the human Histamine H1 receptor.

-

Two days post-transfection, cells are harvested and homogenized to prepare a cell membrane fraction containing the receptor.

-

-

Binding Assay:

-

The cell membrane preparation is incubated with a known concentration of a radiolabeled H1 receptor antagonist, such as [³H]mepyramine.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the H1 receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Detection and Analysis:

-

The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity of the filter is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

II. Antiviral Activity

A significant area of recent research has focused on the antiviral properties of this compound, particularly against Hepatitis C Virus (HCV) and Ebola virus.

A. Hepatitis C Virus (HCV)

This compound has been identified as a potent inhibitor of HCV infection, acting at an early stage of the viral life cycle, likely by targeting viral entry into host cells.

Molecular Target: HCV E1 Envelope Glycoprotein

Studies have demonstrated that this compound directly targets the HCV E1 envelope glycoprotein. It is proposed to bind to a hydrophobic pocket within E1, interfering with the fusion peptide and thereby blocking the membrane fusion step required for viral entry.

Experimental Protocol: HCV Entry Assay (HCV-Luc Infection Assay)

This assay utilizes a recombinant HCV that expresses a luciferase reporter gene to quantify viral entry and replication.

-

Cell Culture:

-

Huh7.5.1 cells (a human hepatoma cell line) are seeded in 96-well plates and cultured overnight.

-

-

Infection and Treatment:

-

The cells are infected with a luciferase-expressing HCV (HCV-Luc) in the presence of varying concentrations of this compound.

-

-

Incubation:

-

The infected cells are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter.

-

-

Luciferase Assay:

-

After incubation, the cells are lysed, and a luciferase assay substrate is added.

-

The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

-

-

Data Analysis:

-

The half-maximal effective concentration (EC50), the concentration of this compound that reduces viral infection by 50%, is calculated.

-

B. Ebola Virus

This compound has also been shown to inhibit the entry of the Ebola virus. The proposed mechanism is analogous to its action against HCV, involving the inhibition of viral entry into the host cell. Docking studies suggest that this compound may directly bind to the Ebola virus glycoprotein (GP).

Experimental Protocol: Ebola Virus Pseudoparticle Entry Assay

This assay uses replication-defective viral particles (pseudoparticles) that express the Ebola virus glycoprotein on their surface and contain a reporter gene (e.g., luciferase).

-

Pseudoparticle Production:

-

HEK293T cells are co-transfected with plasmids encoding the Ebola virus GP, a viral core protein (e.g., from HIV or VSV), and a reporter gene.

-

-

Cell Culture and Infection:

-

Target cells (e.g., Huh-7) are seeded in 96-well plates.

-

The cells are then infected with the Ebola virus pseudoparticles in the presence of varying concentrations of this compound.

-

-

Incubation and Reporter Gene Assay:

-

The cells are incubated for 48-72 hours to allow for pseudoparticle entry and expression of the reporter gene.

-

The activity of the reporter gene product (e.g., luciferase) is then measured.

-

-

Data Analysis:

-

The IC50 value is determined as the concentration of this compound that inhibits pseudoparticle entry by 50%.

-

III. Other Molecular Interactions

In addition to its well-defined antihistaminic and emerging antiviral roles, this compound exhibits several other pharmacological activities.

A. Anticholinergic, Antiserotonergic, and Local Anesthetic Properties

This compound is known to possess anticholinergic, antiserotonergic, and local anesthetic properties. These activities are likely due to its ability to interact with muscarinic acetylcholine receptors and serotonin receptors, although the specific receptor subtypes and binding affinities are not as well-characterized as its interaction with the H1 receptor. Its local anesthetic effects are attributed to the blockade of voltage-gated sodium channels, a common feature of many first-generation antihistamines.

B. Hedgehog Signaling Pathway

There is evidence to suggest that this compound may act as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and has been implicated in the development of some cancers. The precise molecular target of this compound within this pathway is still under investigation but may involve key components like Smoothened (SMO) or downstream effectors.

C. Lysosomotropic Properties

This compound is a lysosomotropic agent, meaning it can accumulate within lysosomes, the acidic organelles responsible for cellular degradation. This property is attributed to its chemical nature as a lipophilic or amphiphilic compound with a basic moiety. Once inside the acidic environment of the lysosome, this compound becomes protonated and trapped, which can lead to an increase in lysosomal pH and potential disruption of lysosomal function.

Experimental Protocol: Lysosomotropism Assay

A high-content screening assay can be used to identify lysosomotropic compounds.

-

Cell Culture and Staining:

-

HepG2 cells are seeded in 96-well plates.

-

The cells are stained with a lysosomal dye (e.g., a dye that accumulates in acidic compartments) and a nuclear dye (e.g., Hoechst).

-

-

Compound Treatment:

-

The cells are treated with a range of concentrations of this compound. A known lysosomotropic agent like chloroquine is used as a positive control, and a non-lysosomotropic compound as a negative control.

-

-

High-Content Imaging:

-

After incubation, the cells are imaged using a high-content screening system.

-

-

Image Analysis:

-

Image analysis software is used to quantify the intensity of the lysosomal dye. A decrease in lysosomal staining indicates that the test compound is competing with the dye for accumulation in the lysosomes, thus identifying it as lysosomotropic.

-

Cytotoxicity can be simultaneously assessed by analyzing nuclear morphology and cell count.

-

Conclusion

This compound is a multifaceted molecule with a range of identified molecular targets that extend far beyond its original classification as a simple antihistamine. Its well-established antagonism of the Histamine H1 receptor is now complemented by significant evidence for its role as a viral entry inhibitor, a modulator of key signaling pathways, and a lysosomotropic agent. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compound and its derivatives. A deeper understanding of its molecular interactions will be crucial for the rational design of future studies and the potential development of this repurposed drug for new clinical applications.

References

The Structure-Activity Relationship of Chlorcyclizine: A Dual-Targeting Antihistamine and Antiviral Agent

A Technical Guide for Researchers and Drug Development Professionals

Chlorcyclizine, a first-generation diphenylmethylpiperazine antihistamine, has long been utilized for the symptomatic relief of allergic reactions. Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor, thereby mitigating the effects of histamine in the body.[1][2][3] More recently, this compound has garnered significant attention for its potent antiviral activity, particularly against the Hepatitis C virus (HCV).[4][5] This discovery has spurred extensive research into the structure-activity relationship (SAR) of this compound and its analogs, with the goal of optimizing its therapeutic properties for both antihistaminic and antiviral applications. This guide provides an in-depth analysis of the SAR of this compound, detailing the key structural features that govern its biological activities, summarizing quantitative data, and outlining the experimental protocols used in its evaluation.

Core Structure and Pharmacophore

The fundamental structure of this compound consists of a central piperazine ring, a benzhydryl moiety (diphenylmethyl), and a methyl group on the distal nitrogen of the piperazine ring. The key pharmacophoric elements responsible for its biological activities can be dissected as follows:

-

Diarylmethyl Group (Benzhydryl): The two aryl rings are crucial for binding to the histamine H1 receptor. The presence and nature of substituents on these rings significantly influence potency and selectivity.

-

Piperazine Ring: This central scaffold provides the appropriate spatial orientation for the pharmacophoric groups.

-

Terminal Nitrogen: The basicity of the terminal tertiary amine is essential for interaction with the histamine H1 receptor.

Structure-Activity Relationship for Antihistaminic Activity

The SAR of this compound as an H1 receptor antagonist is well-established within the broader class of piperazine antihistamines.

-

Aryl Substituents: The para-chloro substituent on one of the phenyl rings is a common feature among potent antihistamines and is present in this compound. The co-planarity of the two aryl rings is considered optimal for H1 receptor affinity.

-

Terminal Nitrogen Group: A tertiary amine on the terminal nitrogen of the piperazine ring is required for maximal activity. This nitrogen can be part of a heterocyclic ring, as is the case with this compound, without loss of high antihistaminic activity.

Structure-Activity Relationship for Anti-HCV Activity

The discovery of this compound's anti-HCV activity has led to systematic SAR studies aimed at enhancing this effect while minimizing antihistaminic side effects. The primary mechanism of its anti-HCV action is the inhibition of viral entry into host cells.

Modifications of the Benzhydryl Moiety

The substitution pattern on the two phenyl rings of the benzhydryl group has a profound impact on anti-HCV potency.

-

Para-Chloro Substituent: Removal of the para-chloro group from the phenyl ring leads to a reduction in anti-HCV activity. Conversely, the introduction of a second para-chloro substituent on the other phenyl ring (dithis compound derivatives) can marginally increase activity.

Modifications of the Piperazine Ring

Alterations to the piperazine ring and its substituents have been extensively explored to modulate antiviral activity and other pharmacological properties.

-

N-Methyl Group: The N-methyl group of this compound can be replaced with other substituents to influence potency and selectivity. Replacing the methyl group with longer alkyl chains (up to four carbons) generally leads to decreased anti-HCV activity. However, the introduction of a cyclopentyl ring at this position resulted in improved activity.

-

Acetylation: Acetylation of the piperazine nitrogen dramatically reduces anti-HCV potency.

-

Introduction of Polar Groups: The introduction of hydroxyl or amino groups at the terminal position of chains attached to the piperazine nitrogen has been shown to yield derivatives with high anti-HCV activity and moderate cytotoxicity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from SAR studies on this compound and its derivatives against Hepatitis C virus.

Table 1: SAR of this compound Analogs with Modifications on the Piperazine Nitrogen

| Compound | R Group on Piperazine Nitrogen | HCV EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| (S)-2 (this compound) | -CH3 | 0.053 | >100 | >1887 |

| 1 | -H | 0.057 | 25.4 | 446 |

| (S)-10 | -CH2CH3 | 0.098 | >100 | >1020 |

| (S)-11 | -CH2CH2CH3 | 0.126 | >100 | >794 |

| (S)-12 | -CH(CH3)2 | 0.198 | >100 | >505 |

| (S)-13 | -CH2CH2CH2CH3 | 0.221 | >100 | >452 |

| (S)-16 | -Cyclopentyl | 0.019 | >100 | >5263 |

| (S)-17 | -Cyclohexyl | 0.177 | >100 | >565 |

| (S)-19 | -C(O)CH3 | >10 | >100 | - |

Data sourced from He et al., 2016.

Table 2: SAR of Dithis compound Derivatives

| Compound | R Group on Piperazine Nitrogen | HCV EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| 29 | -H | 0.007 | 15.2 | 2171 |

| 30 | -CH3 | 0.005 | 17.2 | 3440 |

| 31 | -CH2CH2OH | 0.003 | 26.1 | 8700 |

| 34 | -CH2CH2OCH2CH2OH | 0.004 | 33.1 | 8275 |

Data sourced from He et al., 2016.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.

HCV-Luc Infection Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound for inhibiting HCV infection.

-

Cell Seeding: Huh7.5.1 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured overnight.

-

Compound Treatment and Infection: The cells are then treated with increasing concentrations of the test compound. Subsequently, the cells are infected with a luciferase reporter HCV (HCV-Luc).

-

Incubation: The plates are incubated for 48 hours to allow for viral infection and replication.

-

Luciferase Measurement: After incubation, the level of viral infection is quantified by measuring the luciferase signal using a commercial luciferase assay system.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the luciferase signal by 50% compared to the untreated control.

Cytotoxicity Assay (ATPlite)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.

-

Cell Seeding: Huh7.5.1, HepG2, or primary human hepatocytes are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with increasing concentrations of the test compound.

-

Incubation: The plates are incubated for a period equivalent to the infection assay (e.g., 48 hours).

-

Cell Viability Measurement: Cell viability is assessed by measuring the intracellular ATP levels using a commercial kit such as the ATPlite assay.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

β-Arrestin H1-Histamine Receptor Assay

This assay is used to determine the antihistaminic activity of a compound by measuring its ability to antagonize the histamine H1 receptor.

-

Cell Plating: PathHunter β-Arrestin GPCR Assay cells expressing the H1-histamine receptor are plated in 384-well plates and cultured overnight.

-

Compound Incubation: The cells are incubated with the test compound for 30 minutes.

-

Agonist Addition: Histamine (the natural agonist) is added to the wells at a concentration of 0.25 µM, and the plates are incubated for an additional 120 minutes.

-

Signal Detection: A detection solution is added, and after a 60-minute incubation at room temperature, the chemiluminescent signal is read.

-

Data Analysis: The percentage of antihistamine activity is calculated based on the reduction in signal in the presence of the compound compared to the histamine-treated control.

Visualizations

Signaling Pathway

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Caption: General Experimental Workflow for SAR Studies of this compound Analogs.

Conclusion

The structure-activity relationship of this compound is a compelling example of drug repurposing and optimization. While its core structure is well-suited for histamine H1 receptor antagonism, targeted modifications have unveiled a potent anti-HCV activity. The key to successful optimization lies in balancing these two activities, often aiming to enhance the antiviral effects while minimizing the sedative and other side effects associated with first-generation antihistamines. The dithis compound derivatives with polar side chains on the piperazine ring represent a promising new generation of compounds with significantly improved anti-HCV potency and selectivity. Further research into the precise molecular interactions of these analogs with their viral and host targets will undoubtedly pave the way for the development of novel and effective antiviral therapies.

References

- 1. Preclinical Pharmacological Development of this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery, Optimization, and Characterization of Novel this compound Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Chlorcyclizine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorcyclizine, a first-generation piperazine derivative antihistamine, has been utilized for its H1 receptor antagonist properties. This document provides a comprehensive overview of the available toxicological data on this compound and its primary metabolite, northis compound. The profile covers acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. While significant data exists for its acute and developmental effects, there is a notable lack of comprehensive long-term toxicity and carcinogenicity studies in the public domain. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key studies are provided where available. Signaling pathways and experimental workflows are illustrated using diagrams to enhance understanding.

Introduction

This compound is a histamine H1 antagonist that has been used for the symptomatic relief of allergic conditions.[1][2] It also possesses anticholinergic and antiserotonergic properties.[2] Understanding its toxicological profile is crucial for risk assessment and guiding further research and development. This guide synthesizes the available non-clinical safety data on this compound.

Pharmacokinetics and Metabolism

This compound is readily absorbed after oral administration and undergoes N-demethylation to its primary active metabolite, northis compound.[3] Both this compound and northis compound are widely distributed in the body.[2] The metabolism of this compound is a key aspect of its toxicological profile, as northis compound has been implicated in some of its toxic effects.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several species via various routes of administration. The median lethal dose (LD50) values are summarized in the table below.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 300 | |

| Mouse | Intraperitoneal | 100 | |

| Mouse | Subcutaneous | 200 | |

| Rat | Intraperitoneal | 100 | |

| Guinea Pig | Intraperitoneal | 100 | |

| Cat | Intraperitoneal | 75 | |

| Dog | Intraperitoneal | 125 |

Table 1: Acute Toxicity of this compound (LD50 values)

Experimental Protocols

General Acute Oral Toxicity Study Protocol (Rodent)

A standardized acute oral toxicity study, such as one following OECD Guideline 423, would typically involve the following steps. While the specific protocol for the cited this compound study is not available, this represents a likely methodology.

-

Test System: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley strain).

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Dose Administration: The test substance is administered orally by gavage in a suitable vehicle.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Subchronic and Chronic Toxicity

There is a significant lack of publicly available data on the subchronic and chronic toxicity of this compound. No long-term (e.g., 90-day or 2-year) repeat-dose toxicity studies in rodents or other species were identified in the comprehensive literature search. Such studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure and for identifying target organs of toxicity.

Carcinogenicity

No carcinogenicity bioassays (e.g., 2-year studies in rats and mice) for this compound were found in the public domain. Therefore, the carcinogenic potential of this compound has not been adequately evaluated.

Genotoxicity

Experimental Protocols (General)

Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology: The test is typically performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites. Various concentrations of this compound would be incubated with the bacterial strains, and the number of revertant colonies would be counted.

In Vitro Mammalian Chromosomal Aberration Test

-

Principle: This assay assesses the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes).

-

Methodology: Cells are exposed to various concentrations of this compound, with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.

In Vivo Mammalian Erythrocyte Micronucleus Test

-

Principle: This test evaluates the potential of a test substance to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

-

Methodology: Mice or rats are administered this compound, typically on one or more occasions. At appropriate time points after the last dose, bone marrow is extracted, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Reproductive and Developmental Toxicity

This compound has been shown to be a teratogen in rats, with the primary developmental toxicity manifestation being cleft palate. Studies have indicated that the metabolite, northis compound, is also a potent teratogen and may be the proximate agent responsible for this effect.

| Species | Dosing Regimen | Effects Observed | Reference |

| Rat | 50 mg/kg/day on gestation days 10-15 | High incidence of cleft palate in offspring | |

| Rat | 30, 60, and 90 mg/kg/day orally during palate development | Dose-dependent increase in cleft palate |

Table 2: Reproductive and Developmental Toxicity of this compound

Experimental Protocol: Developmental Toxicity Study in Rats

The following is a representative protocol based on published studies investigating the teratogenic effects of this compound.

-

Test System: Pregnant Sprague-Dawley rats.

-

Dose Administration: this compound is administered orally by gavage at various dose levels during the critical period of organogenesis, particularly palate development (e.g., gestation days 10-15).

-

Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Evaluation: Near the end of gestation (e.g., day 20 or 21), fetuses are delivered by caesarean section. The number of live and dead fetuses, resorptions, and fetal body weights are recorded. Fetuses are examined for external, visceral, and skeletal malformations.

Toxicity of Metabolite: Northis compound

Northis compound is the primary and active metabolite of this compound. It has been shown to be a potent teratogen, inducing cleft palate in rats.

| Endpoint | Result | Reference |

| GHS Classification | ||

| Acute toxicity, oral | Harmful if swallowed | |

| Skin corrosion/irritation | Causes skin irritation | |

| Serious eye damage/irritation | Causes serious eye irritation | |

| Reproductive toxicity | Suspected of damaging fertility or the unborn child | |

| Genotoxicity | ||

| Ames test (S. typhimurium) | No data available |

Table 3: Toxicological Data for Northis compound

Conclusion

The available toxicological data on this compound indicate a potential for acute toxicity at high doses and a clear teratogenic effect in rats, leading to cleft palate. Its primary metabolite, northis compound, is also implicated in this developmental toxicity. While a review suggests a lack of genotoxic potential, the primary data to support this is not readily accessible.

A significant data gap exists concerning the chronic toxicity and carcinogenicity of this compound. The absence of long-term studies in rodents makes it difficult to establish a comprehensive safety profile for prolonged human exposure. Further research, including a 2-year carcinogenicity bioassay and a full battery of genotoxicity tests with detailed reporting, would be necessary to fully characterize the toxicological profile of this compound and to perform a complete risk assessment for human health.

References

Chlorcyclizine as a Histamine H1 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorcyclizine is a first-generation phenylpiperazine antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacokinetics, and the methodologies used to characterize its activity. Quantitative data are presented to facilitate comparison, and key cellular signaling pathways and experimental workflows are visualized to provide a deeper understanding of its pharmacological profile. While recognized for its antihistaminic properties, this compound also exhibits anticholinergic and antiserotonergic effects, although quantitative binding affinities for these off-target receptors are not widely reported in publicly available literature.

Introduction

This compound is a first-generation antihistamine used for the symptomatic relief of allergic conditions such as urticaria, rhinitis, and pruritus.[2][3] As a member of the diphenylmethylpiperazine class, its therapeutic effects are primarily mediated through the competitive antagonism of the histamine H1 receptor.[1][4] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to one of four G-protein coupled receptors (GPCRs), H1 through H4. The H1 receptor is ubiquitously expressed, notably in smooth muscle, vascular endothelium, and the central nervous system, and its activation is linked to the characteristic symptoms of allergy. This compound's ability to block this interaction makes it an effective agent in managing these conditions. Beyond its primary indication, this compound has been investigated for other therapeutic applications, including its potential as an antiemetic and, more recently, for its antiviral activity against the Hepatitis C virus (HCV).

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor. It binds to the receptor, preventing histamine from binding and initiating the downstream signaling cascade. The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability. By blocking the initial step of histamine binding, this compound effectively inhibits this entire pathway.

Signaling Pathway Diagram

Caption: Histamine H1 receptor signaling pathway and its antagonism by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The binding affinity for the histamine H1 receptor is well-documented. While its anticholinergic and antiserotonergic activities are acknowledged, specific Ki values for these off-target receptors are not consistently reported in the available scientific literature.

| Parameter | Receptor/Target | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Histamine H1 Receptor | 9 nM | Radioligand Binding Assay | |

| Anticholinergic Activity | Muscarinic Receptors | Not Quantified | Receptor Binding Assays | |

| Antiserotonergic Activity | Serotonin Receptors | Not Quantified | Receptor Binding Assays | |

| Anti-HCV Activity (EC50) | Hepatitis C Virus Entry | 44 nM | Cell-based Assay |

Pharmacokinetics

This compound is readily absorbed after oral administration and is widely distributed throughout the body. It undergoes metabolism in the liver, primarily through N-demethylation to its active metabolite, northis compound, and N-oxidation. The drug and its metabolites are slowly excreted in the urine.

| Pharmacokinetic Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours | Human | |

| Protein Binding | ~85-90% | Not Specified | |

| Metabolism | N-demethylation, N-oxidation | Human, Rat | |

| Major Metabolite | Northis compound | Human | |

| Route of Elimination | Urine | Human |

Experimental Protocols

The characterization of histamine H1 receptor antagonists like this compound involves a suite of in vitro assays to determine binding affinity and functional activity. A representative protocol for a functional antagonism assay is detailed below.

Histamine H1 Receptor Functional Antagonism Assay (β-Arrestin Recruitment)

This assay measures the ability of a compound to block histamine-induced recruitment of β-arrestin to the H1 receptor, a key event in GPCR desensitization and signaling.

Objective: To determine the potency of this compound in antagonizing histamine-induced β-arrestin recruitment to the H1 receptor.

Materials:

-

PathHunter® β-Arrestin GPCR Assay Kit (or equivalent)

-

CHO-K1 cells stably co-expressing the human histamine H1 receptor fused to a ProLink™ tag and a β-arrestin-EA (Enzyme Acceptor) fusion protein.

-

Histamine (agonist)

-

This compound (test antagonist)

-

Assay buffer

-

Detection reagents

-

White, clear-bottom 96-well microplates

Methodology:

-

Cell Plating:

-

Culture the PathHunter® H1-expressing cells according to the supplier's instructions.

-

Plate the cells in white, clear-bottom 96-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the this compound dilutions to the appropriate wells of the cell plate. Include vehicle control wells.

-

Incubate the plate for a specified period (e.g., 30 minutes) at 37°C to allow for compound binding to the receptor.

-

-

Agonist Addition:

-

Prepare a solution of histamine in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the histamine solution to all wells except for the negative control wells.

-

Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.

-

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the chemiluminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the chemiluminescent signal using a plate reader.

-